molecular formula C11H12F3N B3037753 Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine CAS No. 581812-93-3

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3037753
CAS No.: 581812-93-3
M. Wt: 215.21 g/mol
InChI Key: ZQGDJHVPZJFVNX-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine (CAS 581812-93-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. This compound and its enantiopure or salt forms are key intermediates in pharmaceutical research. Scientific literature indicates that structurally similar cyclopropane derivatives are investigated as novel, highly selective anaplastic lymphoma kinase (ALK) inhibitors, which are a crucial therapeutic area for treating cancers such as ALK-positive non-small cell lung cancer (NSCLC) . Furthermore, recent research has demonstrated that derivatives containing the N-cyclopropyl amide functional group show promising biological activity, such as attenuating RANKL-mediated osteoclast differentiation in vitro , indicating potential applications in conditions like osteoporosis . The presence of both the cyclopropyl and the trifluoromethylphenyl groups contributes to metabolic stability and influences the lipophilicity of the resulting molecules, which are critical parameters in optimizing drug-like properties . The product is offered with a minimum purity of 97% and requires storage in a cool, dark, and dry environment to maintain stability . This product is intended for research and development purposes only and is not intended for human or veterinary therapeutic, diagnostic, or any other consumer use.

Properties

IUPAC Name

cyclopropyl-[4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDJHVPZJFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-(trifluoromethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is being investigated for its potential as a pharmacophore in drug development. Its trifluoromethyl group enhances lipophilicity, which can improve the compound’s ability to penetrate biological membranes. Studies have indicated that it interacts with specific biological targets, suggesting its role in modulating enzyme activity or receptor signaling pathways.

Case Studies

  • Antidepressant Activity : Research has shown that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating potential for treating mood disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the formation of more complex molecules. It is particularly useful in synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Synthesis Methods
The synthesis of this compound typically involves:

  • Reactions with Electrophiles : The cyclopropyl group can participate in nucleophilic substitutions, facilitating the introduction of various functional groups.
  • Use of Catalysts : Transition metal catalysts are often employed to enhance reaction efficiency and selectivity.

Materials Science

Development of Novel Materials
The compound's structural characteristics make it suitable for developing new materials with specific electronic or optical properties. Its application in creating specialty chemicals can lead to innovations in fields such as nanotechnology and polymer science.

Potential Applications

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.
  • Sensors and Electronics : Due to its unique electronic properties, this compound could be used in the development of advanced sensors or electronic devices.

Chemical Research

Understanding Reaction Mechanisms
In chemical research, this compound is utilized to study reaction mechanisms involving cyclopropane derivatives. Its ability to undergo ring-opening reactions provides insights into the reactivity patterns of similar compounds .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryInvestigated for therapeutic properties and interactions with biological targetsAntidepressant activity; anti-inflammatory effects
Organic SynthesisServes as a building block for complex moleculesSynthesis of fluorinated compounds
Materials ScienceDevelopment of novel materials with specific propertiesFluorinated polymers; sensors and electronics
Chemical ResearchStudy of reaction mechanisms involving cyclopropane derivativesInsights into reactivity patterns

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, cyclopropane modifications, or amine functionalization. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Features
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine C₁₁H₁₂F₃N 215.22 4-CF₃ Rigid cyclopropane, high lipophilicity
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride C₁₁H₁₃ClF₃NO 267.68 4-OCF₃, HCl salt Increased polarity due to ether oxygen; hydrochloride enhances solubility
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride C₁₀H₁₃ClFN 201.67 4-F, HCl salt Smaller substituent (F vs. CF₃); reduced steric hindrance
[1-(4-Chlorophenyl)cyclopropyl]methanamine C₁₀H₁₂ClN 181.67 4-Cl Chlorine’s moderate electronegativity; lower metabolic stability than CF₃ analogs
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO 225.60 3-Cl, 4-OCF₃ Meta-substitution alters binding affinity; mixed halogen/trifluoromethoxy effects
Key Observations:
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) enhances lipophilicity and electron-withdrawing effects compared to trifluoromethoxy (OCF₃), which introduces polarity .
  • Halogen Substituents : Chlorine (Cl) and fluorine (F) at the para position reduce steric bulk but may decrease metabolic stability compared to CF₃ .
  • Cyclopropane Rigidity : The cyclopropyl group enforces conformational restraint, improving target selectivity and resistance to oxidative metabolism .

Bioactivity and Pharmacological Relevance

  • Cardiac Troponin Activation : (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS: 1263094-36-5) is an intermediate in the synthesis of Nelutroctiv (CK-136), a selective cardiac troponin activator. The CF₃ group and cyclopropane contribute to binding affinity and stability .
  • Metabolic Stability : Trifluoromethylcyclopropyl analogs exhibit superior metabolic stability compared to tert-butyl-containing compounds, as demonstrated in hepatic microsome assays .

Biological Activity

Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F3_3N
  • Molecular Weight : Approximately 267.68 g/mol
  • Structural Features : The compound consists of a cyclopropyl group linked to a phenyl ring with a trifluoromethyl substituent. This configuration is believed to enhance its binding affinity to biological targets, influencing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions in organic solvents like methanol or dichloromethane under controlled conditions. The following table summarizes some related compounds and their structural features:

Compound NameStructure FeaturesUnique Aspects
Cyclopropyl(3-fluorophenyl)methanamineContains a fluorophenyl groupDifferent fluorine position affects reactivity
Cyclobutyl(4-(trifluoromethyl)phenyl)methanamineCyclobutyl instead of cyclopropylLarger ring may alter biological activity
4-(Trifluoromethyl)benzeneamineNo cyclopropane structureSimplified structure may have different properties

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development. Its interactions with various biological targets suggest potential therapeutic applications.

The compound's mechanism of action involves binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways. This interaction can modulate physiological responses, making it a candidate for various therapeutic roles .

Structure-Activity Relationship (SAR)

Studies have demonstrated that the presence of the trifluoromethyl group significantly influences the biological activity of the compound. For instance, derivatives with this group have shown enhanced potency in inhibiting certain biological processes compared to their non-fluorinated analogs. The SAR analysis indicates that lipophilicity plays a crucial role in the efficacy of these compounds .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound can inhibit osteoclast differentiation, with an IC50_{50} value of 0.64 µM against RANKL-induced osteoclast cells. This suggests its potential use in treating bone-related diseases .
  • Cellular Assays : The compound has been tested in various cellular assays to evaluate its efficacy in modulating CFTR (cystic fibrosis transmembrane conductance regulator) activity, demonstrating significant effects on chloride transport under specific conditions .
  • Comparison with Other Compounds : When compared with structurally similar compounds, this compound showed superior binding affinity and biological activity due to its unique trifluoromethyl substitution and cyclopropane ring structure.

Q & A

Q. How to design SAR studies for pharmacological evaluation of analogs?

  • Methodological Answer :
  • Structural Variations : Synthesize analogs with modified cyclopropane substituents (e.g., halogens, methyl) and varying phenyl ring positions.
  • Assays : Test in vitro binding affinity (IC50) to target receptors (e.g., serotonin transporters) and in vivo pharmacokinetic profiles (e.g., t1/2 in rodent models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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